CID 68535384

Description

Based on general methodologies for compound characterization (e.g., HRMS, NMR, and IR spectroscopy), its molecular formula, stereochemistry, and substituent groups can be inferred through comparative analysis with structurally analogous molecules . For instance, compounds like briaviolides (e.g., Compounds 5–7 in ) share modular features such as ester groups, hydroxyl substitutions, and stereochemical configurations, which may serve as a framework for hypothesizing CID 68535384’s properties .

Properties

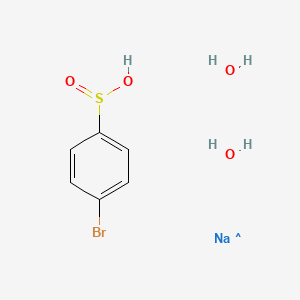

Molecular Formula |

C6H9BrNaO4S |

|---|---|

Molecular Weight |

280.09 g/mol |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2 |

InChI Key |

RGLMFZNDARUSAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)O)Br.O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68535384” involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for inclusion complexes, which enhance the compound’s stability and solubility . The synthetic routes are designed to achieve high purity and yield, ensuring the compound’s effectiveness in various applications.

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to maintain consistency and quality. The methods involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The industrial production also focuses on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 68535384” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as bis(2-methoxyethyl)aminosulfur trifluoride for fluorination . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the formation of fluorinated derivatives.

Major Products Formed: The major products formed from the reactions of compound “this compound” include fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals . These products exhibit enhanced stability and effectiveness, making them suitable for various applications.

Scientific Research Applications

Compound “CID 68535384” has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in treating specific diseases. In industry, it is utilized for developing new materials and improving existing products .

Mechanism of Action

The mechanism of action of compound “CID 68535384” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes . The pathways involved in its mechanism of action are crucial for understanding its therapeutic potential and optimizing its use in various applications.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Spectroscopic Comparisons

highlights the use of HRESIMS, NMR (¹H, ¹³C), and NOESY/ HMBC correlations to differentiate substituents and stereochemistry in marine-derived briaviolides. For example:

- Briaviolide F (CID 68535384 analog): Features a 2β-hydroxyl and 12α-hexanoyl group, confirmed via HMBC correlations and NOESY data .

- Briaviolide G: Differs in substituents at C-9 (acetyl vs. hexanoate) and stereochemistry at C-12 (α vs. β orientation) .

Such comparisons emphasize the critical role of spectroscopic data in distinguishing regioisomers and stereoisomers.

Table 1: Key Structural and Spectroscopic Differences

| Compound | Molecular Formula | Substituents (Position) | Key NMR Shifts (δ, ppm) | Stereochemical Features |

|---|---|---|---|---|

| This compound* | Hypothetical | Pending data | Pending data | Pending data |

| Briaviolide F | C28H39O10Cl | 2β-OH, 12α-hexanoyl | H-2: δ 3.80; C-2: δ 74.0 | α-orientation of H-2, H-9, H-10 |

| Briaviolide G | C26H33O11Cl | 9-acetyl, 12β-hexanoyl | H-9: δ 4.15; C-12: δ 69.7 | β-orientation of H-12, H-13 |

Physicochemical and Pharmacokinetic Properties

provides parameters like TPSA (Topological Polar Surface Area), BBB permeability , and solubility for brominated analogs. For example:

This compound’s pharmacokinetic profile (e.g., CYP inhibition, bioavailability) could be modeled using computational tools, though experimental validation is absent in the evidence.

Q & A

Basic: How to formulate a focused research question for studying CID 68535384?

Methodological Answer:

A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound:

- Feasibility: Ensure access to required analytical tools (e.g., HPLC, NMR) and sufficient sample quantities.

- Novelty: Identify gaps in existing literature (e.g., unresolved mechanisms of action or synthesis pathways).

- Example: "How does the stereochemistry of this compound influence its binding affinity to [specific receptor] under varying pH conditions?"

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Avoid overly broad questions (e.g., "What is this compound?") in favor of specificity .

Basic: What experimental design principles apply to synthesizing or characterizing this compound?

Methodological Answer:

-

Reproducibility: Document synthesis protocols with exact reagent concentrations, reaction temperatures, and purification steps. Include negative controls (e.g., solvent-only reactions) to validate results .

-

Characterization: Use triplicate measurements for spectral data (e.g., NMR, IR) and report confidence intervals. Cross-validate purity via orthogonal methods (e.g., melting point and HPLC) .

-

Example Table:

Parameter Specification Validation Method Purity ≥98% HPLC (C18 column) Stereochemical Confirmation R-configuration X-ray crystallography

Advanced: How to resolve contradictions in published data on this compound’s bioactivity?

Methodological Answer:

- Systematic Review: Compare experimental conditions across studies (e.g., cell lines, assay protocols, dosage ranges). For instance, discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. ATP-based) .

- Meta-Analysis: Normalize data using standardized units (e.g., µM vs. mg/mL) and apply statistical models (e.g., random-effects) to account for inter-study variability .

- Hypothesis Testing: Design follow-up experiments to isolate variables (e.g., test this compound under identical conditions as conflicting studies) .

Advanced: What strategies ensure robust statistical analysis of this compound’s pharmacokinetic data?

Methodological Answer:

- Power Analysis: Calculate sample sizes a priori to avoid Type II errors. For animal studies, use tools like G*Power to determine minimum group sizes .

- Data Transformation: Apply log transformations to non-normal distributions (e.g., plasma concentration-time curves) before ANOVA or regression analysis .

- Error Reporting: Report both standard deviation (SD) and standard error (SE) for transparency. Use Kaplan-Meier survival curves for time-dependent toxicity studies .

Basic: How to conduct a literature review for this compound while avoiding unreliable sources?

Methodological Answer:

- Source Selection: Prioritize peer-reviewed journals indexed in PubMed/Scopus. Exclude non-peer-reviewed platforms (e.g., ) per the user’s constraints .

- Keyword Optimization: Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") in databases like SciFinder or Reaxys .

- Critical Appraisal: Assess study quality via tools like CONSORT for experimental rigor or STROBE for observational data .

Advanced: How to design a mechanistic study for this compound’s interaction with [Target Protein]?

Methodological Answer:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by molecular dynamics simulations to assess stability .

- Experimental Validation: Use surface plasmon resonance (SPR) for kinetic analysis (kₐ, kₑ) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

- Controls: Include a known inhibitor/agonist of the target as a positive control and a scrambled compound as a negative control .

Basic: What ethical guidelines apply to in vivo studies involving this compound?

Methodological Answer:

- Regulatory Compliance: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

- Dose Justification: Base dosage ranges on prior in vitro toxicity data (e.g., LD₅₀ from cell assays) to minimize suffering .

- Data Transparency: Publish negative results (e.g., lack of efficacy) to avoid publication bias .

Advanced: How to optimize synthetic yield of this compound while maintaining purity?

Methodological Answer:

-

Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature). Identify optimal conditions via central composite design .

-

In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

-

Example Table:

Factor Low Level High Level Optimal Value Temperature (°C) 60 100 85 Catalyst (mol%) 5 15 12

Basic: What are common pitfalls in interpreting spectroscopic data for this compound?

Methodological Answer:

- Artifact Detection: For NMR, confirm peaks are not solvent residues (e.g., DMSO-d⁶ at 2.50 ppm) or impurities. Use DEPT-135 to distinguish CH₂ groups .

- Quantitative Errors: In UV-Vis, apply Beer-Lambert law only within linear ranges (e.g., absorbance <1.0) and validate with standard curves .

Advanced: How to validate this compound’s target engagement in complex biological systems?

Methodological Answer:

- Chemical Proteomics: Use clickable analogs of this compound for pull-down assays coupled with LC-MS/MS to identify binding partners .

- Imaging Techniques: Employ fluorescence polarization (FP) or confocal microscopy with tagged derivatives to visualize subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.